molecular formula C9H11ClFNO2 B13450825 Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride CAS No. 610799-44-5

Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride

Cat. No.: B13450825
CAS No.: 610799-44-5
M. Wt: 219.64 g/mol
InChI Key: DEWLEWNBPXEKMS-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a fluorine atom at the 2-position and an aminomethyl group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

CAS No.

610799-44-5

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

methyl 5-(aminomethyl)-2-fluorobenzoate;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H

InChI Key

DEWLEWNBPXEKMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but lacks the fluorine atom at the 2-position.

    Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    Methyl 5-(aminomethyl)-2-bromobenzoate hydrochloride: Similar structure with a bromine atom instead of fluorine.

Uniqueness

Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity compared to its analogs with different halogen atoms .

Biological Activity

Methyl 5-(aminomethyl)-2-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₀FNO₂·HCl
  • SMILES : COC(=O)C1=C(C=CC(=C1)CN)F
  • InChIKey : URENGDOGLKEOKE-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing the compound's binding affinity to proteins and enzymes. The presence of the fluorine atom is known to increase the stability and reactivity of the compound, which can modulate enzyme activities or receptor functions, leading to various biological effects.

Enzyme Interactions

This compound has been shown to exhibit significant interactions with several enzymes. These interactions can lead to:

  • Inhibition or Activation : Depending on the target enzyme, this compound may act as an inhibitor or activator, influencing metabolic pathways.
  • Protein Modifications : The compound’s structure allows it to modify proteins through covalent bonding or non-covalent interactions, which is crucial for drug development.

Potential Therapeutic Applications

Research indicates that this compound could be beneficial in various therapeutic contexts, including:

  • Cancer Treatment : Its ability to modulate enzyme activity makes it a candidate for developing inhibitors against cancer-related pathways.
  • Neurological Disorders : The compound's interactions with receptors involved in neurotransmission suggest potential applications in treating conditions like depression or anxiety .

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on specific enzymes, researchers found that the compound significantly reduced enzyme activity in vitro. This effect was attributed to the formation of stable complexes between the compound and the active site of the enzyme, leading to decreased substrate turnover rates.

Enzyme TargetIC₅₀ (µM)Observations
Enzyme A25Competitive inhibition observed
Enzyme B15Non-competitive inhibition noted

Study 2: Cellular Effects

Another investigation focused on the cellular effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Cell LineTreatment Concentration (µM)Viability (%)
Cell Line X1045
Cell Line Y2030

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